

Corilagin: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Corilagin (Standard)

Cat. No.: B190828

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Corilagin, a key bioactive compound with significant anti-inflammatory and anti-tumor properties. The information is intended to guide researchers in the effective laboratory use of this compound.

Certificate of Analysis: Standard Specifications

Corilagin is a hydrolyzable tannin belonging to the class of polyphenols. For consistent and reproducible experimental results, it is crucial to use a well-characterized and high-purity standard. Below is a summary of the typical specifications found in a Certificate of Analysis (CoA) for Corilagin.

Parameter	Specification
Chemical Name	β -1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose
CAS Number	23094-69-1
Molecular Formula	C ₂₇ H ₂₂ O ₁₈ [1][2][3][4][5]
Molecular Weight	634.45 g/mol [1][2][3][4][5]
Appearance	A crystalline solid or powder. [1][2]
Purity (by HPLC)	≥98% [1][2][5][6]
Identification	Conforms to structure by ¹³ C-NMR and Mass Spectrometry. [1][2]
Solubility	Soluble in DMSO (25 mg/mL), DMF (20 mg/mL), Ethanol (25 mg/mL), and PBS (pH 7.2, 5 mg/mL). [7] In water, it is soluble at 1 mg/mL. [5]
Storage	Store at -20°C for long-term storage (more than 2 years) or at 2-8°C for short-term storage. [2][5] [6] Protect from air and light. [1]
Shelf Life	Typically 2 years when stored correctly. [1]

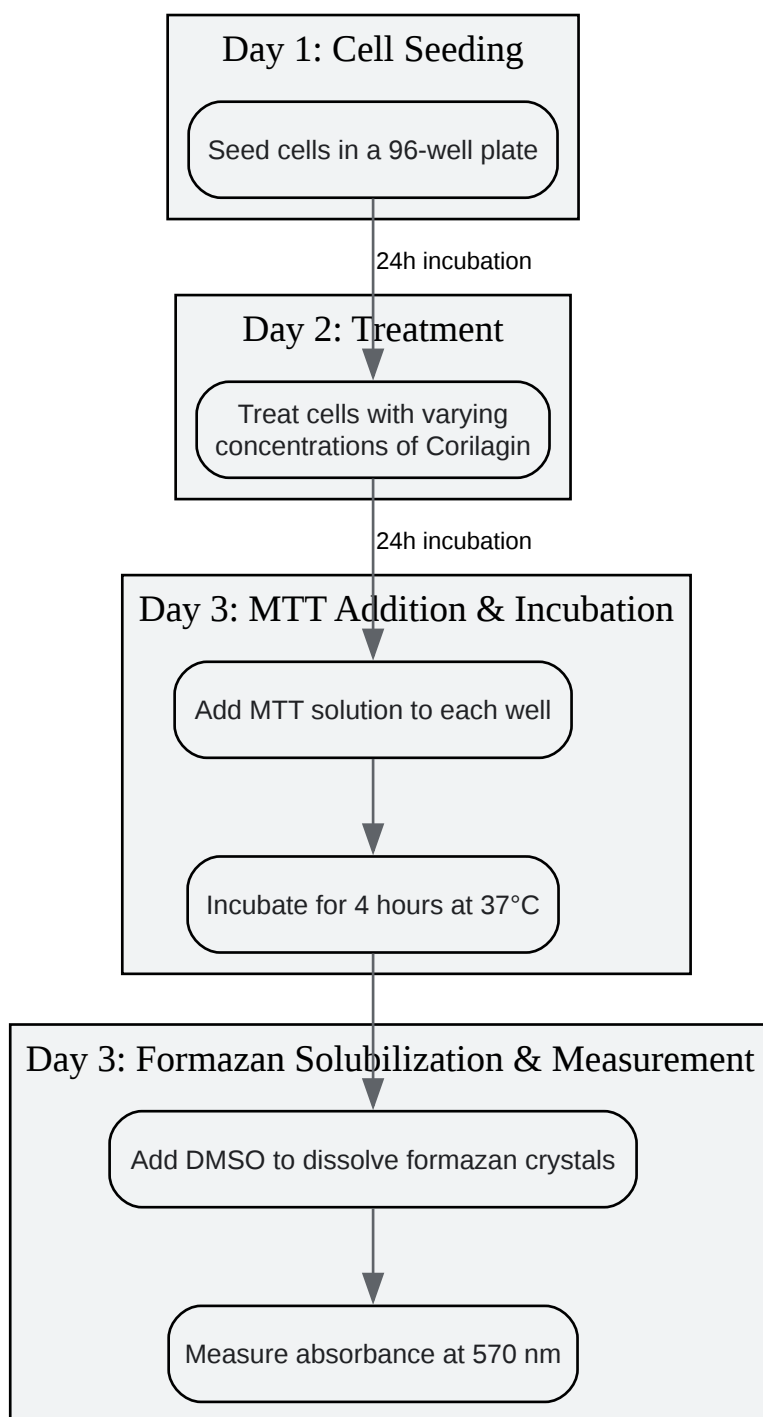
Experimental Protocols

Detailed methodologies for key applications of Corilagin are provided below. These protocols are based on established research and are intended to serve as a starting point for your experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Corilagin on cancer cell lines.

Workflow for Cell Viability Assay



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Caption: Workflow of the MTT assay for assessing cell viability.

Materials:

- Corilagin stock solution (in DMSO)
- Cancer cell line of interest (e.g., SMMC-7721, Bel-7402)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

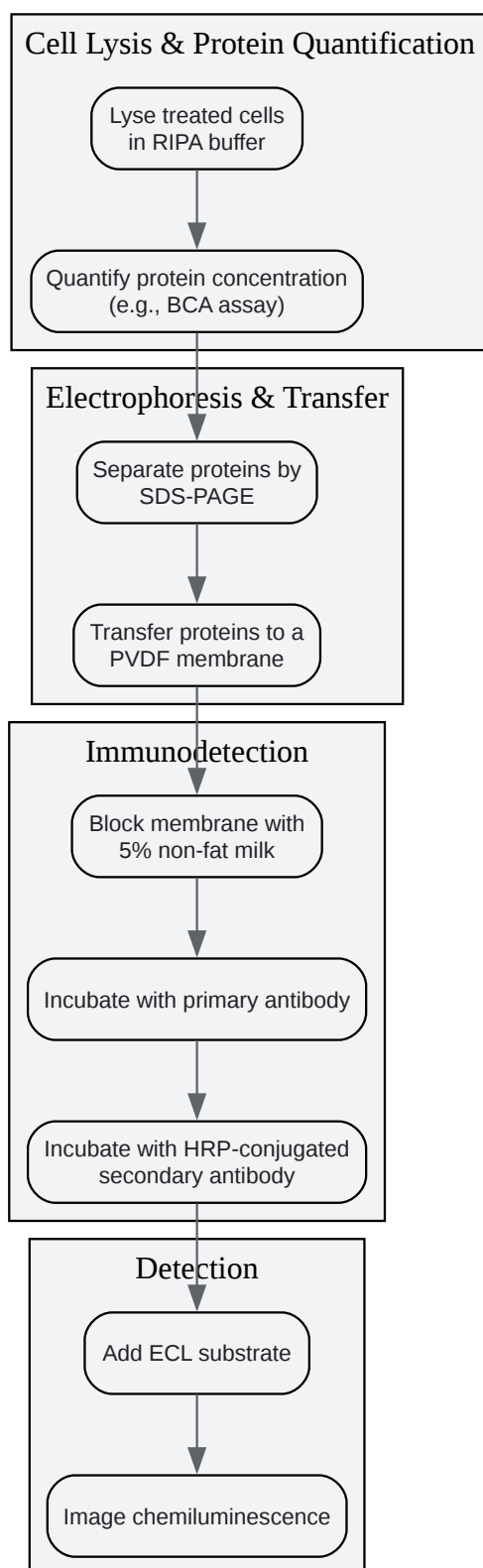
Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Prepare serial dilutions of Corilagin in culture medium from your stock solution. A typical concentration range to test is 6.25, 12.5, 25, 50, 75, and 100 μ M. Remove the old medium from the wells and add 180 μ L of fresh medium, followed by 20 μ L of the Corilagin dilutions. Include a vehicle control with DMSO (0.1% v/v). Incubate for 24 hours.
- **MTT Addition:** After the 24-hour treatment, add 20 μ L of MTT solution (5 mg/mL) to each well.
- **Incubation:** Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** Carefully remove the supernatant from each well and add 150 μ L of DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in cells treated with Corilagin, which is crucial for studying its effect on signaling pathways.

Workflow for Western Blot Analysis



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Caption: Workflow of Western Blot analysis for protein expression.

Materials:

- Corilagin-treated and control cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies (e.g., against p-p65, p-JNK, Caspase-3, etc.)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) detection reagent
- Imaging system

Procedure:

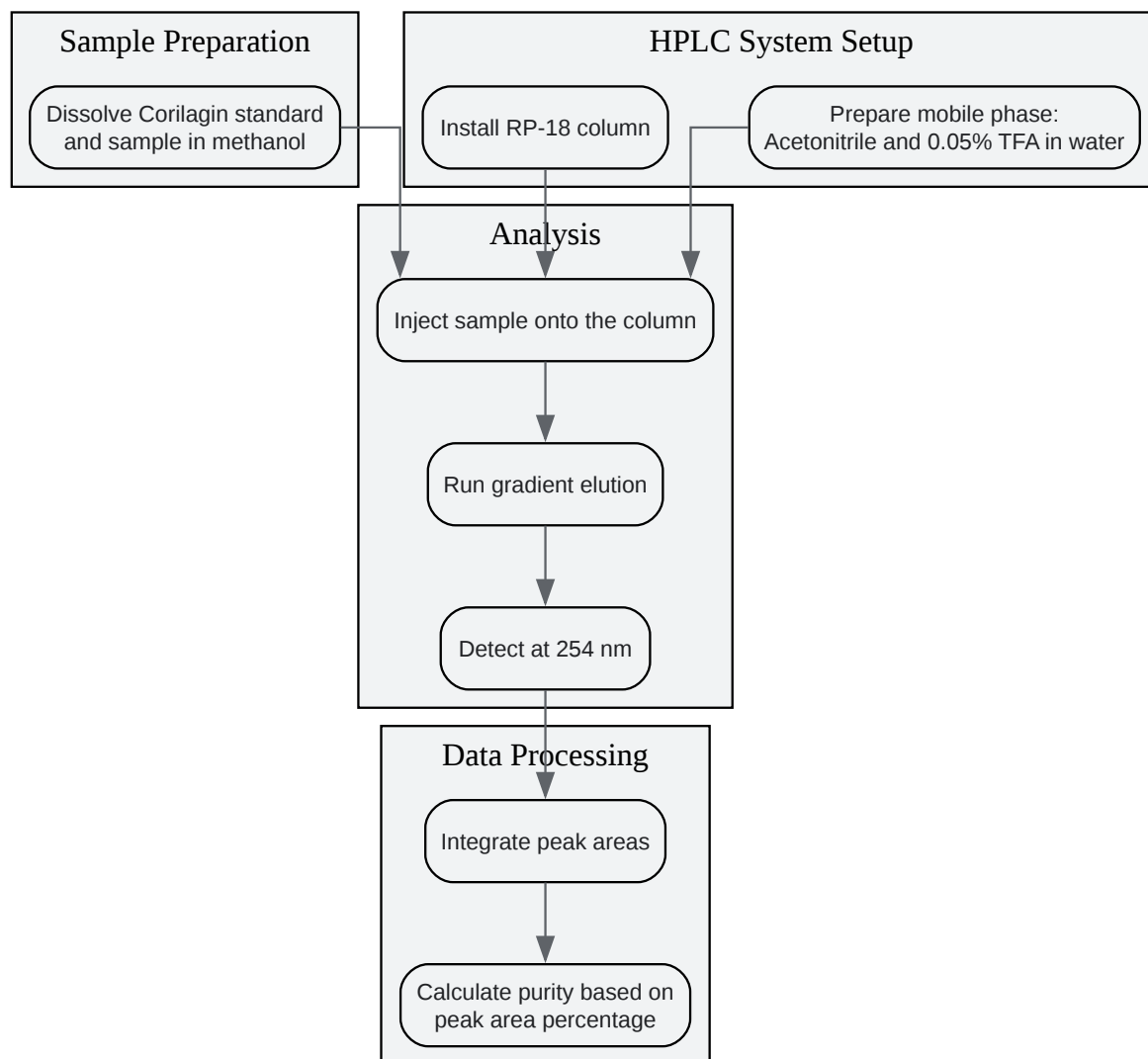
- **Cell Lysis:** Wash cell pellets with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-40 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.

- **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add the ECL detection reagent and visualize the protein bands using an imaging system.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a method for determining the purity of a Corilagin sample.

Workflow for HPLC Analysis



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Caption: Workflow for HPLC purity analysis of Corilagin.

Materials:

- Corilagin sample and analytical standard
- HPLC grade methanol, acetonitrile, and water

- Trifluoroacetic acid (TFA)
- HPLC system with a PDA or UV detector
- RP-18 column (e.g., 4.6 x 250 mm, 5 μ m)

Procedure:

- Standard and Sample Preparation: Prepare a stock solution of the Corilagin standard in methanol (e.g., 1 mg/mL). Prepare the sample solution at a similar concentration.
- Chromatographic Conditions:
 - Mobile Phase A: Acetonitrile
 - Mobile Phase B: 0.05% TFA in water
 - Gradient: A typical gradient could be: 0-10 min, 10-20% A; 10-15 min, 20-28% A; 15-20 min, 28-35% A; 20-25 min, 35-50% A.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C
 - Injection Volume: 20 μ L
 - Detection Wavelength: 254 nm
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Purity Calculation: The purity of the Corilagin sample is calculated based on the area percentage of the Corilagin peak in the chromatogram.

Signaling Pathways Modulated by Corilagin

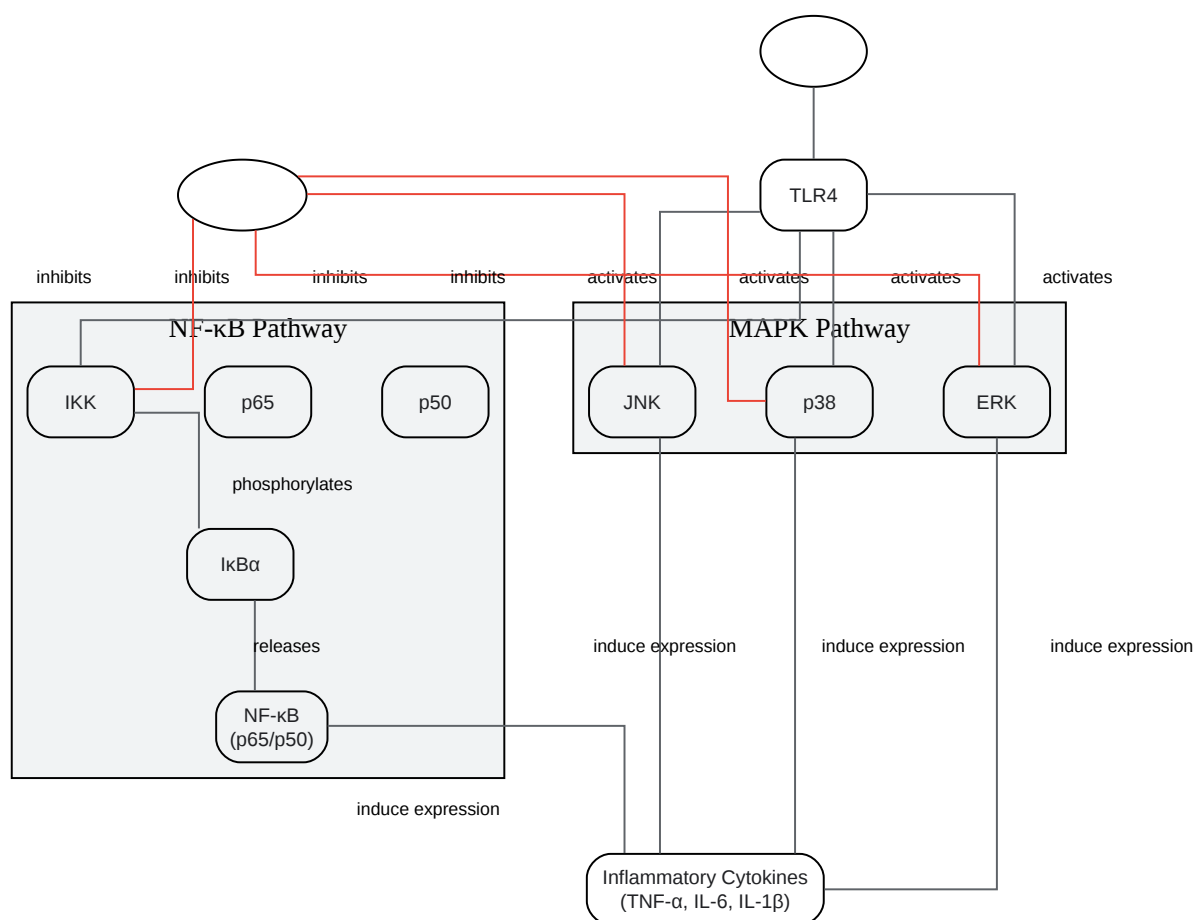
Corilagin exerts its biological effects by modulating several key signaling pathways.

Understanding these pathways is essential for designing experiments and interpreting results.

Anti-Inflammatory Signaling Pathways

Corilagin has been shown to inhibit inflammation by targeting pathways such as NF- κ B and MAPK.

Corilagin's Anti-Inflammatory Mechanism



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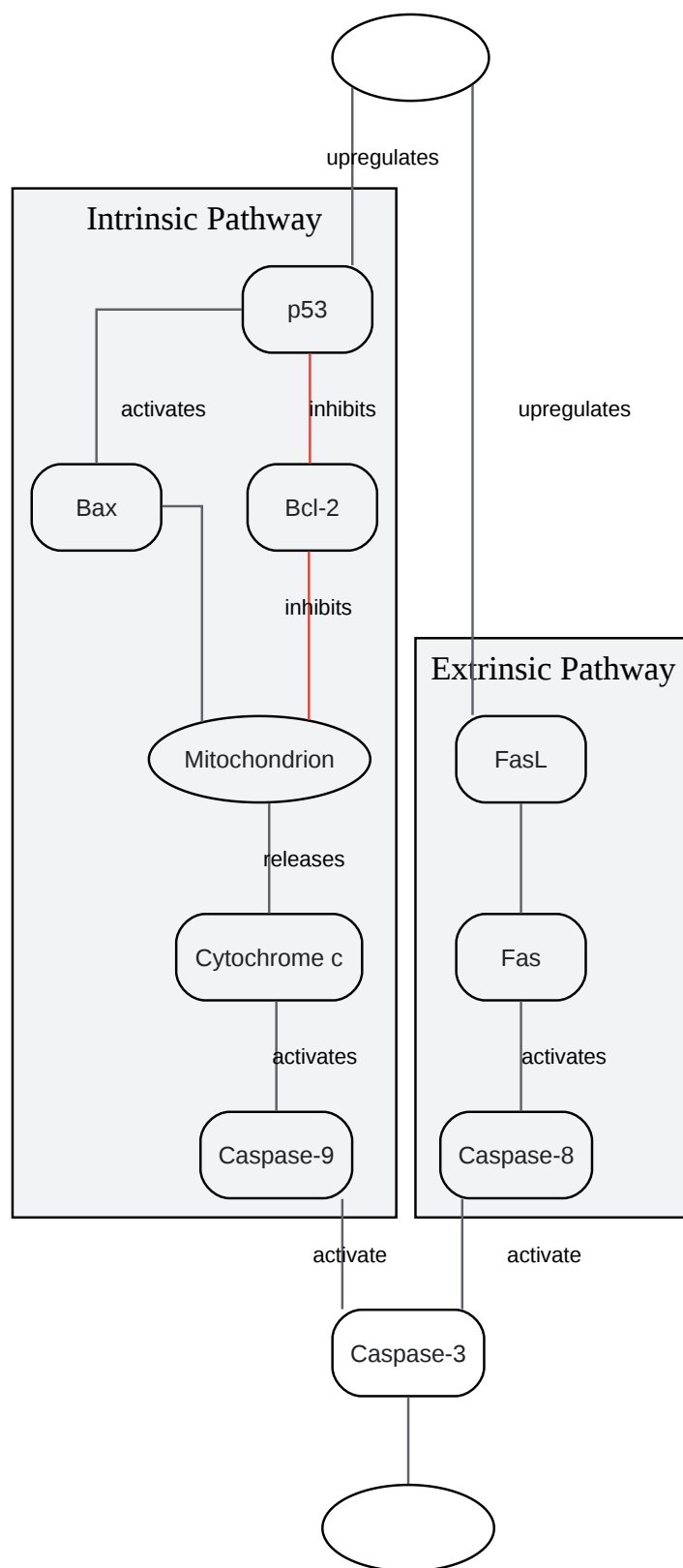
Caption: Corilagin inhibits LPS-induced inflammation via the MAPK and NF- κ B pathways.

Corilagin has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38. Additionally, Corilagin can block the activation of the NF- κ B pathway by preventing the phosphorylation of I κ B α , which in turn inhibits the nuclear translocation of the p65 subunit. This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .

Anti-Tumor Signaling Pathways

Corilagin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Corilagin's Pro-Apoptotic Mechanism



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Caption: Corilagin induces apoptosis through the extrinsic and intrinsic pathways.

In various cancer cell types, Corilagin has been shown to upregulate the expression of the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Furthermore, Corilagin can activate the extrinsic apoptotic pathway by upregulating Fas and FasL, leading to the activation of caspase-8, which also converges on the activation of caspase-3. The activation of these caspase cascades ultimately leads to the execution of apoptosis in cancer cells.

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